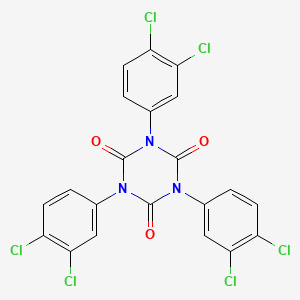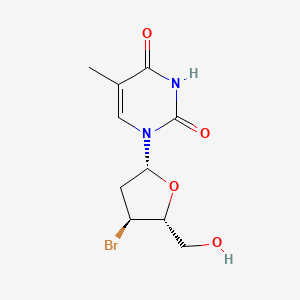
Thymidine, 3'-bromo-3'-deoxy-
Overview
Description
Thymidine, 3’-bromo-3’-deoxy- is a synthetic nucleoside analogue It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA The modification involves the substitution of a bromine atom at the 3’ position of the deoxyribose sugar, replacing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-bromo-3’-deoxy- typically involves the bromination of thymidine. One common method includes the reaction of thymidine with hypobromous acid, which selectively brominates the 3’ position of the deoxyribose sugar . The reaction conditions often require a controlled environment to ensure the selective bromination and to prevent over-bromination or degradation of the nucleoside.
Industrial Production Methods
Industrial production of Thymidine, 3’-bromo-3’-deoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-bromo-3’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, converting the compound back to thymidine.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common and typically require specific conditions.
Common Reagents and Conditions
Hypobromous Acid: Used for the initial bromination of thymidine.
Nucleophiles: Such as hydroxylamine or ammonia, used in substitution reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
3’-Amino-3’-deoxy-thymidine: Formed through substitution reactions with amino groups.
Thymidine: Formed through reduction reactions.
Scientific Research Applications
Thymidine, 3’-bromo-3’-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
Thymidine, 3’-bromo-3’-deoxy- exerts its effects by incorporating into DNA during the S-phase of the cell cycle, similar to thymidine . The presence of the bromine atom can cause mutations and disrupt normal DNA function, making it useful for studying DNA replication and repair mechanisms . The compound targets DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Bromodeoxyuridine (BrdU): Another brominated nucleoside analogue used in similar applications.
Ethynyldeoxyuridine (EdU): A thymidine analogue used for labeling DNA.
Uniqueness
Thymidine, 3’-bromo-3’-deoxy- is unique due to its specific substitution at the 3’ position, which allows for selective incorporation into DNA and the study of specific DNA repair pathways . Unlike BrdU, which substitutes at the 5’ position, Thymidine, 3’-bromo-3’-deoxy- provides different insights into DNA synthesis and repair mechanisms .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYTWOCFTNWUQF-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244245 | |
| Record name | Thymidine, 3'-bromo-3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99785-51-0 | |
| Record name | Thymidine, 3'-bromo-3'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099785510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 3'-bromo-3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


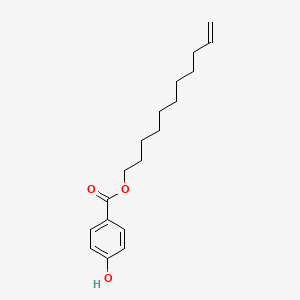
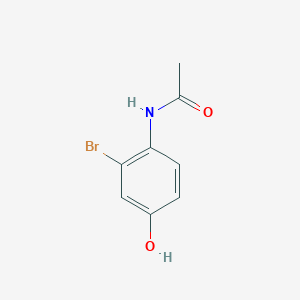
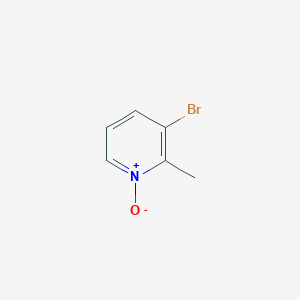
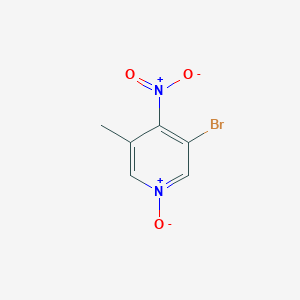
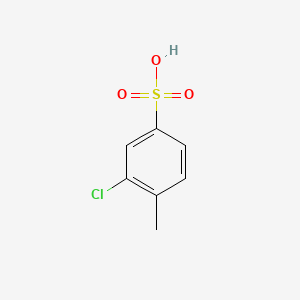
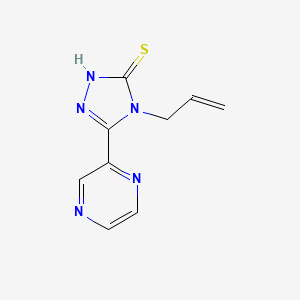
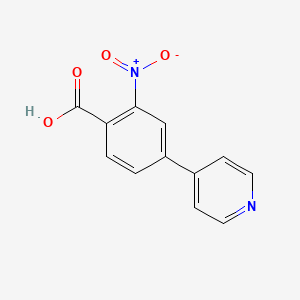
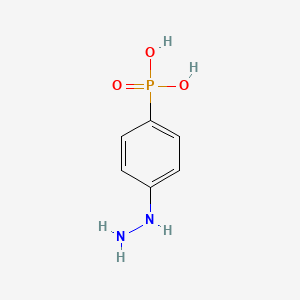
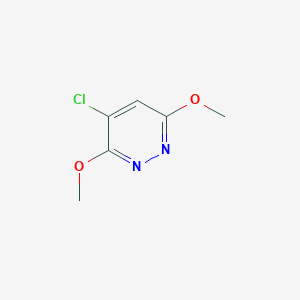
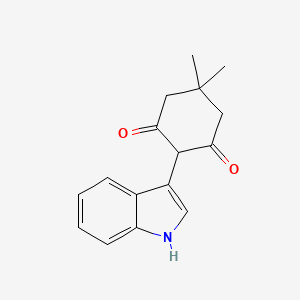
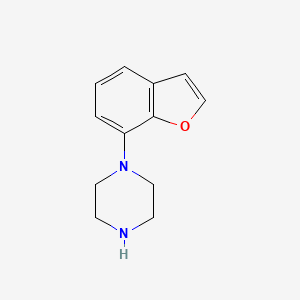
![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)
![1-[(naphthalen-2-yl)methyl]-1h-imidazole](/img/structure/B3059341.png)
